molecular formula C11H14N2O5S B2766911 (Z)-methyl 2-(3-(morpholinomethyl)-2,4-dioxothiazolidin-5-ylidene)acetate CAS No. 430444-16-9

(Z)-methyl 2-(3-(morpholinomethyl)-2,4-dioxothiazolidin-5-ylidene)acetate

Cat. No.: B2766911
CAS No.: 430444-16-9
M. Wt: 286.3
InChI Key: WNTPFCUOPISUGP-VURMDHGXSA-N
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Description

(Z)-methyl 2-(3-(morpholinomethyl)-2,4-dioxothiazolidin-5-ylidene)acetate is a synthetic organic compound characterized by its unique thiazolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(3-(morpholinomethyl)-2,4-dioxothiazolidin-5-ylidene)acetate typically involves the following steps:

    Formation of the Thiazolidine Ring: The initial step involves the reaction of a suitable thioamide with an α-halo ester to form the thiazolidine ring. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Morpholinomethyl Group: The morpholinomethyl group is introduced via a nucleophilic substitution reaction. Morpholine reacts with a suitable electrophile, such as a halomethyl derivative, under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the morpholinomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different nucleophilic groups replacing the morpholinomethyl group.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-methyl 2-(3-(morpholinomethyl)-2,4-dioxothiazolidin-5-ylidene)acetate serves as a versatile intermediate for the synthesis of more complex molecules

Biology

This compound has potential applications in the development of biologically active molecules. Its thiazolidine ring is a common motif in many bioactive compounds, and modifications of this structure can lead to the discovery of new drugs with improved efficacy and reduced side effects.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for the development of drugs aimed at treating various diseases, including infections and metabolic disorders.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering, where it can contribute to the development of new materials with desirable mechanical and chemical properties.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(3-(morpholinomethyl)-2,4-dioxothiazolidin-5-ylidene)acetate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The morpholinomethyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine ring structure and are known for their antidiabetic properties.

    Morpholine Derivatives: Compounds containing the morpholine ring are widely used in pharmaceuticals and agrochemicals.

Uniqueness

(Z)-methyl 2-(3-(morpholinomethyl)-2,4-dioxothiazolidin-5-ylidene)acetate is unique due to the combination of the thiazolidine ring and the morpholinomethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in multiple fields highlight its versatility and importance.

Properties

IUPAC Name

methyl (2Z)-2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-17-9(14)6-8-10(15)13(11(16)19-8)7-12-2-4-18-5-3-12/h6H,2-5,7H2,1H3/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTPFCUOPISUGP-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1C(=O)N(C(=O)S1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\1/C(=O)N(C(=O)S1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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